2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone
Description
2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone is a spirocyclic compound featuring a fused indoline-piperidine core with a 5-methyl substituent on the indoline ring and a dimethylamino ethanone moiety at position 1. This structural framework is notable for its conformational rigidity due to the spiro junction, which restricts rotational freedom and may enhance binding specificity in pharmacological contexts.
The dimethylamino ethanone group introduces both basicity (via the tertiary amine) and polarity, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
2-(dimethylamino)-1-(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-4-5-15-14(10-13)17(6-8-18-9-7-17)12-20(15)16(21)11-19(2)3/h4-5,10,18H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYDFOSVDBZCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4’-piperidin]-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of α,β-unsaturated aldimines with MBH adducts of isatins. This reaction is facilitated by DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile at room temperature, yielding the desired spirocyclic compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4’-piperidin]-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4’-piperidin]-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4’-piperidin]-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 5-methyl group contrasts with the 6-chloro substituent in and the 5-fluoro group in . Methyl groups typically enhance lipophilicity and metabolic stability, while halogens (Cl, F) may improve binding affinity via halogen bonding or steric effects . The dimethylamino ethanone moiety is unique to the target compound, whereas analogues like and feature methanone groups linked to aromatic or heteroaromatic systems.
Spiro System Modifications: The isobenzofuran-piperidine spiro system in introduces a fused oxygen heterocycle, which may alter electronic properties compared to the indoline-piperidine core . Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability, but may reduce membrane permeability in non-ionized forms.
Pharmacological and Stability Considerations
- Amide Bond Isomerization: Studies on analogous piperidinyl ethanones (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) reveal that the amide bond undergoes isomerization with an energy barrier of ~67 kJ/mol. This dynamic equilibrium between isomers could influence the target compound’s receptor binding kinetics or metabolic pathways .
- Synthetic Accessibility: The tert-butyl carbamate derivative in demonstrates the use of protective groups to streamline synthesis, a strategy that could be applied to the target compound’s dimethylamino ethanone group .
Biological Activity
2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone is a novel compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and therapeutic potential.
Chemical Structure
The compound features a spirocyclic framework that combines elements of indoline and piperidine, which are known for their diverse pharmacological properties. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and BEL-7402 (liver cancer) cell lines.
Target Proteins
The primary targets identified for this compound include:
- Cyclin-dependent kinases (CDKs)
- c-Met
- Epidermal growth factor receptor (EGFR)
These targets are crucial in regulating cell cycle progression and proliferation, making them significant in cancer therapy.
Biological Activity Data
The following table summarizes the biological activity of this compound against various cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | Antiproliferative |
| A549 | 15.0 | Antiproliferative |
| BEL-7402 | 10.0 | Antiproliferative |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
- Synthesis and Evaluation : A study synthesized this compound through a multi-step reaction involving indole derivatives and piperidine. The synthesized compound was evaluated for its antiproliferative activity using MTT assays, demonstrating significant inhibition of cancer cell growth.
- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of CDK and EGFR, suggesting a mechanism that may inhibit their activity and consequently impede cell cycle progression.
- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound in murine models resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
